molecular formula C17H17ClN2OS B5876840 2-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acetamide

2-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acetamide

Cat. No. B5876840
M. Wt: 332.8 g/mol
InChI Key: ZHAQEYOGICKUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acetamide, also known as D609, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1984 by Dr. John A. Glomset and his colleagues at the University of Washington. Since then, D609 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acetamide involves its ability to inhibit the activity of phospholipase C, an enzyme that plays a key role in the production of second messengers such as inositol triphosphate (IP3) and diacylglycerol (DAG). By inhibiting phospholipase C, 2-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acetamide disrupts the signaling pathways that are involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against neurodegenerative diseases. It has also been shown to have antiviral activity against a number of viruses, including herpes simplex virus, human cytomegalovirus, and hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acetamide in lab experiments is its ability to selectively inhibit the activity of phospholipase C, without affecting other signaling pathways. This makes it a useful tool for studying the role of phospholipase C in various diseases. However, one of the limitations of using 2-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acetamide is its relatively low potency, which may require high concentrations of the compound to achieve the desired effect.

Future Directions

There are several future directions for research on 2-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acetamide. One area of interest is the development of more potent analogs of 2-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acetamide that can be used at lower concentrations. Another area of interest is the use of 2-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acetamide in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for further research to explore the potential applications of 2-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acetamide in other fields, such as regenerative medicine and tissue engineering.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acetamide involves the reaction of 4-chlorobenzenethiol with 3,4-dimethylaniline to form the intermediate 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)thioacetamide. This intermediate is then treated with acetic anhydride and sodium acetate to form the final product, 2-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acetamide.

Scientific Research Applications

2-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acetamide has been used in a wide range of scientific research applications, including studies on cancer, inflammation, neurodegenerative diseases, and viral infections. It has been shown to inhibit the activity of various enzymes, including phospholipase C, phospholipase A2, and sphingomyelinase, which play important roles in these diseases.

properties

IUPAC Name

2-(4-chlorophenyl)-N-[(3,4-dimethylphenyl)carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2OS/c1-11-3-8-15(9-12(11)2)19-17(22)20-16(21)10-13-4-6-14(18)7-5-13/h3-9H,10H2,1-2H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAQEYOGICKUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-[(3,4-dimethylphenyl)carbamothioyl]acetamide

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